2-Amino-3-(2-fluorophenyl)-2-methylpropanoic acid

PET tracer biodistribution Fluorine regioisomer pharmacokinetics α-Methyl amino acid clearance

2-Amino-3-(2-fluorophenyl)-2-methylpropanoic acid (CAS 16855-19-9 racemic; CAS 130780-36-8 L-isomer) is a synthetic, non-proteinogenic α,α-disubstituted amino acid that combines an α-methyl group with a 2-fluoro substituent on the phenyl ring. It serves as the critical precursor for the positron emission tomography (PET) tracer L-2-[¹⁸F]fluoro-α-methylphenylalanine (2-[¹⁸F]FAMP) and is prepared in enantiomerically pure form via Ni(II)-complex-mediated asymmetric alkylation.

Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
Cat. No. B13382289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(2-fluorophenyl)-2-methylpropanoic acid
Molecular FormulaC10H12FNO2
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1F)(C(=O)O)N
InChIInChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-4-2-3-5-8(7)11/h2-5H,6,12H2,1H3,(H,13,14)
InChIKeyMXECDVKIKUSSNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(2-fluorophenyl)-2-methylpropanoic Acid (α-Methyl-2-fluoro-L-phenylalanine): A Regioisomerically Differentiated Fluorinated Amino Acid for PET Tracer Synthesis and Peptide Drug Discovery


2-Amino-3-(2-fluorophenyl)-2-methylpropanoic acid (CAS 16855-19-9 racemic; CAS 130780-36-8 L-isomer) is a synthetic, non-proteinogenic α,α-disubstituted amino acid that combines an α-methyl group with a 2-fluoro substituent on the phenyl ring. It serves as the critical precursor for the positron emission tomography (PET) tracer L-2-[¹⁸F]fluoro-α-methylphenylalanine (2-[¹⁸F]FAMP) [1] and is prepared in enantiomerically pure form via Ni(II)-complex-mediated asymmetric alkylation [2]. Its unique substitution pattern—α-methylation plus ortho-fluorination—is directly responsible for the differentiated biodistribution, tumor accumulation, and pharmacokinetic profile observed in head-to-head imaging studies, making regioisomeric or non-fluorinated analogs unsuitable replacements.

Why Generic or Regioisomeric Substitution Fails for 2-Amino-3-(2-fluorophenyl)-2-methylpropanoic Acid


In-class compounds such as α-methyl-L-phenylalanine (lacking fluorine), 3-fluoro-α-methyl-L-phenylalanine, or 4-fluoro-α-methyl-L-phenylalanine cannot be exchanged for the 2-fluoro regioisomer without compromising target performance. Comprehensive biodistribution studies in normal mice and LS180 tumor-bearing xenograft models demonstrate that the ortho-fluoro orientation uniquely confers faster blood clearance, lower renal accumulation, and significantly higher tumor uptake relative to both meta- and para-fluoro regioisomers as well as the clinically used tracer L-3-¹⁸F-α-methyltyrosine (¹⁸F-FAMT) [1]. The α-methyl group prevents metabolic degradation by endogenous amino acid decarboxylases and restricts conformational flexibility, while the 2-fluoro substituent modulates aromatic ring electronics and transporter recognition in a position-specific manner. Consequently, procurement of the correct regioisomer is not optional but essential for reproducible imaging or biochemical results.

Quantitative Evidence: 2-Amino-3-(2-fluorophenyl)-2-methylpropanoic Acid vs. Closest Analogs and Clinical Comparators


Regioisomeric Comparison: Ortho- vs. Meta- and Para-Fluoro Substitution on Blood Clearance and Renal Accumulation

In a direct head-to-head biodistribution study in normal mice, L-2-¹⁸F-FAMP (the ¹⁸F-labeled derivative of the target compound) exhibited faster blood clearance and lower renal accumulation compared to both L-3-¹⁸F-FAMP and L-4-¹⁸F-FAMP. The renal accumulation of L-2-¹⁸F-FAMP was significantly lower than that of the clinical comparator ¹⁸F-FAMT (L-3-¹⁸F-α-methyltyrosine; p < 0.01) [1]. These differences are solely attributable to the position of the fluorine substituent, as all other structural features are identical across regioisomers.

PET tracer biodistribution Fluorine regioisomer pharmacokinetics α-Methyl amino acid clearance

Tumor Accumulation: Ortho-Fluoro L-Isomer vs. D-Enantiomers and Clinical Tracer ¹⁸F-FAMT

In LS180 human colorectal cancer xenograft-bearing mice, L-2-¹⁸F-FAMP demonstrated significantly higher tumor accumulation than all three D-¹⁸F-FAMP enantiomers (D-2, D-3, D-4) and the clinically relevant tracer ¹⁸F-FAMT (L-3-¹⁸F-α-methyltyrosine), with p < 0.05 [1]. In a bladder cancer orthotopic model, L-2-¹⁸F-FAMP achieved the highest subcutaneous tumor-to-muscle ratio compared to D-2-¹⁸F-FAMP (p < 0.01) [2]. The L-configuration and ortho-fluoro position are both required for optimal tumor uptake.

Tumor targeting LAT1 transporter Colorectal cancer xenograft

Enantiomeric Purity: Enabling Reproducible Biological Performance

The (S)-enantiomer (CAS 130780-36-8) is commercially available with a minimum enantiomeric excess of 98.0% and a chemical purity of ≥97.5% (assay) from major suppliers . The Soloshonok asymmetric synthesis method delivers the (S)-(-)-o-fluoro-α-methylphenylalanine in enantiomerically pure form via alkylation of alanine Ni(II)-complex Schiff bases, providing a reliable route to multi-gram quantities [1]. This level of stereochemical purity is critical for both radiochemical synthesis (where the final ¹⁸F product exceeded 99% ee) and for peptide incorporation studies.

Enantiomeric excess Chiral amino acid Stereochemical fidelity

LAT1 Transporter Specificity: Validated Ortho-Fluoro α-Methyl Amino Acid Recognition

Exclusive uptake of L-2-¹⁸F-FAMP via L-type amino acid transporter 1 (LAT1) was validated by cellular uptake inhibition studies; LAT1 is overexpressed in multiple tumor types and is the mechanism underlying the excellent tumor specificity and low background accumulation of α-methyl amino acid tracers [1]. The α-methyl group restricts the molecule to LAT1 recognition while preventing incorporation into protein synthesis, and the ortho-fluoro substitution is shown to favor the transporter kinetics compared to other regioisomers [1]. This substrate specificity is a class-level feature of α-methyl amino acids, but the ortho-fluoro regioisomer is uniquely optimized among the series.

L-type amino acid transporter 1 Cellular uptake Tumor selectivity

Optimal Application Scenarios for 2-Amino-3-(2-fluorophenyl)-2-methylpropanoic Acid Based on Verified Differentiation


Precursor for L-2-[¹⁸F]FAMP PET Tracer Production in Oncology Imaging

The target compound is the essential precursor for radiosynthesis of L-2-[¹⁸F]FAMP, which has been validated in colorectal and bladder cancer xenograft models as providing superior tumor-to-background contrast compared to 3- and 4-fluoro regioisomers and the clinical comparator ¹⁸F-FAMT [1]. Its exclusive LAT1-mediated uptake mechanism [1] ensures tumor specificity while its rapid blood clearance and low renal retention [1][2] minimize background signal. Procurement of high-ee (≥98%) L-enantiomer is mandatory to achieve the >99% radiochemical enantiomeric excess required for clinical translation.

Building Block for Metabolically Stabilized Peptide Therapeutics

Incorporation of α-methyl-2-fluoro-L-phenylalanine into peptide sequences introduces simultaneous resistance to aminopeptidase and carboxypeptidase degradation (via α-methylation) and modulates aromatic ring electronics for enhanced target binding (via ortho-fluorination). The compound can be deployed in solid-phase peptide synthesis using standard Fmoc protection strategies, and its high enantiomeric purity ensures stereochemical homogeneity in the final peptide product . This is particularly valuable for designing peptide-based drugs targeting CNS disorders or protease-rich environments.

Enzyme Inhibition Studies Targeting Phenylalanine Hydroxylase and Aromatic Amino Acid Decarboxylase

The α-methyl-2-fluoro substitution pattern has been exploited in irreversible aromatic amino acid decarboxylase (AADC) inhibitor design, where the 2-fluoromethyl analog class (including close structural relatives of the target compound) achieves selective CNS monoamine depletion without peripheral side effects [2]. The target compound can serve as a scaffold for further structure-activity relationship studies exploring halogen position effects on enzyme active-site recognition and inhibitor selectivity.

LAT1 Transporter Substrate Engineering for Drug Delivery

Given the validated LAT1 exclusivity demonstrated for L-2-¹⁸F-FAMP [1], the target compound serves as a validated promoietal scaffold for designing LAT1-targeted prodrugs. The ortho-fluoro regioisomer's unique pharmacokinetic profile—faster blood clearance and lower renal accumulation than meta- or para-fluoro analogs [1]—makes it the preferred starting point for brain-penetrant or tumor-targeted conjugates that exploit LAT1 overexpression at the blood-brain barrier and in malignant tissue.

Quote Request

Request a Quote for 2-Amino-3-(2-fluorophenyl)-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.